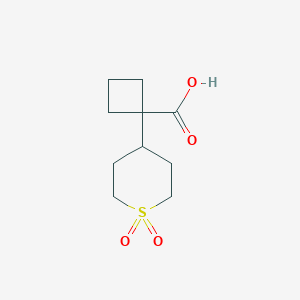
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a thian-4-yl group with a dioxo functional group
Preparation Methods
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Thian-4-yl Group Introduction: The thian-4-yl group can be introduced via nucleophilic substitution reactions using appropriate thiol derivatives.
Dioxo Functionalization: The dioxo functional group is incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide and suitable catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups such as hydroxyl or sulfide groups.
Substitution: The thian-4-yl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxo functional group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound has a similar thian-4-yl group but differs in the presence of a methanesulfonyl chloride group instead of a carboxylic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: This compound features a thiolan-3-yl group and a pyrazole ring, making it structurally distinct.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid: This compound has a similar thian-4-yl group but differs in the presence of a methylpropanoic acid group.
Properties
Molecular Formula |
C10H16O4S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(1,1-dioxothian-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(4-1-5-10)8-2-6-15(13,14)7-3-8/h8H,1-7H2,(H,11,12) |
InChI Key |
AHNMNBKMBYUPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2CCS(=O)(=O)CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















